6-Allyl-8beta-carboxyergoline
CAS No.: 81409-74-7
Cat. No.: VC21345906
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 81409-74-7 |
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Molecular Formula | C18H20N2O2 |
Molecular Weight | 296.4 g/mol |
IUPAC Name | (6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
Standard InChI | InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1 |
Standard InChI Key | YAICYXFUKKMAKO-XNRPHZJLSA-N |
Isomeric SMILES | C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O |
SMILES | C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O |
Canonical SMILES | C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O |
Appearance | White to Off-White Solid |
Melting Point | >160ºC |
Chemical Identity and Structural Characteristics
6-Allyl-8beta-carboxyergoline (CAS: 81409-74-7) is an ergoline derivative characterized by its tetracyclic structure derived from ergot alkaloids. The compound has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol . The full IUPAC name for this compound is (6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid . This complex nomenclature reflects its specific stereochemical configuration, with the 8beta designation indicating the particular spatial orientation of the carboxylic acid group.
The compound features two key functional groups: an allyl side chain (prop-2-en-1-yl group) at position 6 and a carboxylic acid group at position 8 with beta stereochemistry. This combination contributes to its unique reactivity profile and potential biological interactions .
Physical and Chemical Properties
The physical and chemical properties of 6-Allyl-8beta-carboxyergoline are summarized in the following table:
Property | Description |
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Molecular Formula | C18H20N2O2 |
Molecular Weight | 296.4 g/mol |
CAS Number | 81409-74-7 |
PubChem CID | 14380957 |
IUPAC Name | (6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
Synonyms | FCE-21589, UNII-1A04W9L14A, Cabergoline specified impurity A [EP] |
SMILES Notation | C=CCN1CC@@HC(=O)O |
InChI | InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1 |
Structural Relationship to Other Ergoline Compounds
The ergoline scaffold present in 6-Allyl-8beta-carboxyergoline is a defining feature of numerous pharmaceutically important compounds. A closely related compound is methyl (8beta)-6-(prop-2-en-1-yl)ergoline-8-carboxylate (CAS: 72821-79-5), which is essentially the methyl ester form of the target compound . This methyl ester serves as a crucial intermediate in the synthesis of 6-Allyl-8beta-carboxyergoline.
The compound is also documented as "Cabergoline specified impurity A [EP]," indicating its relevance in pharmaceutical quality control processes for the dopamine agonist cabergoline . This relationship suggests structural similarities between the two compounds and potential shared pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of 6-Allyl-8beta-carboxyergoline follows a well-defined two-stage process that yields the final product with approximately 85% efficiency . The synthetic pathway involves an initial allylation reaction followed by ester hydrolysis.
Synthetic Pathway
The synthesis begins with methyl ergoline-8β-carboxylate hydrochloride as the starting material. The key steps in the synthesis are:
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Stage 1: Allylation Reaction
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The starting material methyl ergoline-8β-carboxylate hydrochloride undergoes N-alkylation with allyl bromide
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This reaction produces methyl 6-(2-propenyl)-ergoline-8β-carboxylate (the methyl ester intermediate)
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Stage 2: Ester Hydrolysis
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The methyl ester is hydrolyzed under basic conditions
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Subsequent pH adjustment and isolation yield the final carboxylic acid product
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Detailed Reaction Conditions
The specific reaction parameters for the synthesis of 6-Allyl-8beta-carboxyergoline are presented in the following table:
Step-by-Step Synthesis Procedure
The detailed synthetic procedure for 6-Allyl-8beta-carboxyergoline is as follows:
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A mixture of methyl ergoline-8β-carboxylate hydrochloride (185 g) and triethylamine (183.3 g) is prepared in N,N-dimethylformamide (555 mL).
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Allyl bromide (146.3 g) is added to this mixture, and the reaction is stirred at 20-30°C for 4-5 hours until completion.
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The reaction mixture is cooled to 0-5°C, and water (1.3 L) is added in portions.
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The resulting suspension is stirred at 0-5°C for 1-3 hours, then filtered and washed with N,N-dimethylformamide/water (1:2 v/v) followed by water to obtain methyl 6-(2-propenyl)-ergoline-8β-carboxylate.
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The damp product is mixed with methanol (925 mL), and 50% sodium hydroxide solution (63 g) is added.
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After stirring at 20-30°C for 2-3 hours, water (500 mL) is added, and the pH is adjusted to 6-6.5 by slowly adding hydrochloric acid.
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The resulting suspension is stirred at 0-5°C for 1-2 hours, then filtered, washed with water and methanol.
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The isolated solid is dried to yield 6-(2-propenyl)-ergoline-8β-carboxylic acid (152.3 g) with an 85% yield .
This synthetic route is documented in US patent US2008/275240 (2008) by Apotex Pharmachem Inc .
Current Research Status and Future Directions
The current research status of 6-Allyl-8beta-carboxyergoline appears to be primarily focused on its role as a synthetic intermediate and as a specified impurity in pharmaceutical quality control. Its identification as a cabergoline-related compound suggests ongoing monitoring in pharmaceutical manufacturing processes.
Future research directions may include:
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Further exploration of its pharmacological profile and potential therapeutic applications
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Development of improved synthetic routes with higher yields or more environmentally friendly conditions
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Investigation of structure-activity relationships through the creation of novel derivatives
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Potential applications in medicinal chemistry as a building block for new therapeutic agents
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